molecular formula C28H29N3O3 B299407 N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B299407
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: RQUOKTXSBQJGAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide 1 (GLP-1). GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels.

Wirkmechanismus

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme this compound, which breaks down GLP-1. GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1, which stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. They also improve beta-cell function, reduce insulin resistance, and lower blood pressure. Additionally, this compound inhibitors have been shown to have anti-inflammatory and antioxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their specificity for this compound, their ability to increase GLP-1 levels, and their established safety profile. However, this compound inhibitors have limitations, such as their short half-life, which may require frequent dosing, and their potential for off-target effects.

Zukünftige Richtungen

Future research on N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could focus on developing new compounds with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for this compound. Additionally, research could explore the potential of this compound inhibitors in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, research could investigate the mechanisms underlying the cardiovascular benefits of this compound inhibitors, which could lead to the development of new therapies for cardiovascular disease.

Synthesemethoden

The synthesis of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions and techniques. One common method involves the condensation of 2,6-dimethylaniline with 4-ethylbenzaldehyde to form the intermediate compound N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-4-ethylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that this compound inhibitors can improve glycemic control, reduce insulin resistance, and lower blood pressure in patients with type 2 diabetes. Additionally, this compound inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

Eigenschaften

Molekularformel

C28H29N3O3

Molekulargewicht

455.5 g/mol

IUPAC-Name

N-[2-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-4-20-12-14-22(15-13-20)31-17-21(16-25(31)32)27(33)29-24-11-6-5-10-23(24)28(34)30-26-18(2)8-7-9-19(26)3/h5-15,21H,4,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChI-Schlüssel

RQUOKTXSBQJGAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

Kanonische SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.